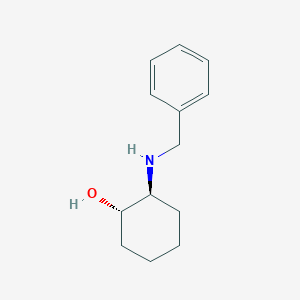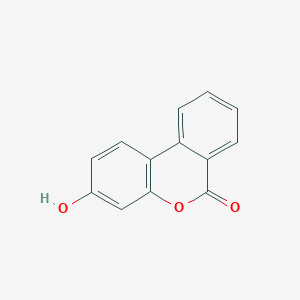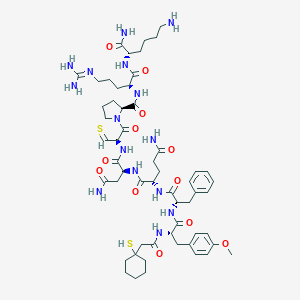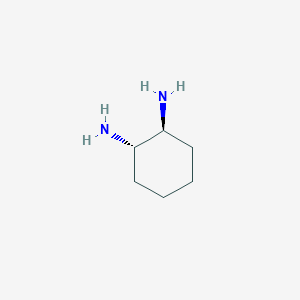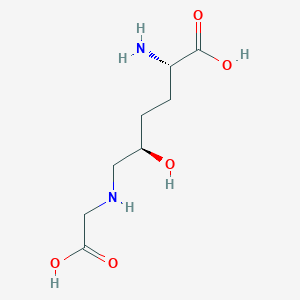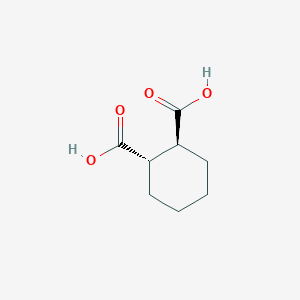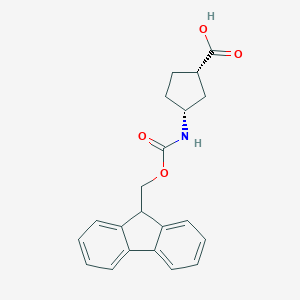
2-(4-Bromophenyl)ethanimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related brominated compounds is well-documented. For instance, a palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation via C-C and C-H bond cleavages, producing tetraarylethanes and diarylisochromanones . Another study describes a 7-step synthesis of enantiomerically pure diarylethanes starting from a bromochlorophenyl compound, highlighting the importance of chiral resolution in synthesis . Additionally, the synthesis of 2-bromo-[1-14C]ethanamine hydrobromide from ethan-1-ol-2-amine hydrochloride using HBr at elevated temperatures shows the feasibility of bromination reactions .
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex and is often determined using crystallography and computational methods. For example, the crystal structure of a novel brominated Schiff base was determined and compared with density functional theory (DFT) calculations, providing insights into the optical, electronic, and vibrational properties of the compound . Similarly, the molecular structure of a bromophenyl compound was optimized using various computational methods, and the results were in agreement with experimental data, including X-ray diffraction .
Chemical Reactions Analysis
Brominated compounds are known to participate in various chemical reactions due to the reactivity of the bromine atom. The papers provided do not detail specific reactions for 2-(4-Bromophenyl)ethanimidamide hydrochloride, but the synthesis and reactivity of similar brominated compounds suggest that it could be used in nucleophilic substitution reactions, coupling reactions, or as an intermediate in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can vary widely. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a related compound, achieved a yield of 64.7% with a purity of 90.2%, indicating that bromination can be performed with reasonable efficiency and purity . The study of liquid crystalline polyethers based on conformational isomerism also provides insights into the phase transition temperatures and thermodynamic parameters of brominated compounds, which are important for their applications in materials science .
Applications De Recherche Scientifique
Synthesis and Chemical Modification
- A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, has been developed. This method avoids the use of expensive and toxic reagents, indicating the potential for efficient and safer synthesis routes for brominated compounds (Qiu et al., 2009).
Environmental Impact and Toxicology
- Novel brominated flame retardants (NBFRs) have been reviewed for their occurrence in indoor air, dust, consumer goods, and food, highlighting the increasing application and the need for more research on their occurrence, environmental fate, and toxicity (Zuiderveen et al., 2020).
- The toxicokinetics and toxicodynamics of 2,4,6-Tribromophenol, a widely produced brominated phenol, have been summarized, indicating gaps in current knowledge about this chemical's impact on the environment (Koch & Sures, 2018).
Applications in Gas Separation and Biodegradation
- Supported ionic liquid membranes (SILMs) have been studied for gas separations, suggesting research directions for optimizing SILMs using room temperature ionic liquids (RTILs) for enhanced separation performance (Scovazzo, 2009).
- Kinetic studies of aerobic cometabolism of halogenated aliphatic hydrocarbons indicate that aerobic cometabolism can degrade a wide range of these compounds, including brominated aliphatics, highlighting the potential for bioremediation strategies (Jesus et al., 2016).
Propriétés
IUPAC Name |
2-(4-bromophenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPKYOOURIMUTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=N)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615041 |
Source


|
| Record name | (4-Bromophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)ethanimidamide hydrochloride | |
CAS RN |
59104-21-1 |
Source


|
| Record name | (4-Bromophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



